molecular formula C8H15N3 B1340169 3,5-bis(propan-2-yl)-4H-1,2,4-triazole CAS No. 204714-20-5

3,5-bis(propan-2-yl)-4H-1,2,4-triazole

Cat. No.: B1340169
CAS No.: 204714-20-5
M. Wt: 153.22 g/mol
InChI Key: GBXKHQMLNCTDEG-UHFFFAOYSA-N
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Description

3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a chemical compound of significant interest in medicinal and organic chemistry research. As a member of the 1,2,4-triazole family, this heterocyclic scaffold is a key pharmacophore in developing new therapeutic agents due to its ability to form various non-covalent interactions with biological targets, which can improve physicochemical properties, pharmacokinetics, and pharmacology . The 1,2,4-triazole core is recognized for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and anticonvulsant effects, making it a versatile building block in drug discovery programs . Specifically, 1,2,4-triazole-based drugs such as Letrozole and Anastrozole are already successfully used clinically as aromatase inhibitors for breast cancer treatment, highlighting the profound importance of this structural class in oncology research . The isopropyl substituents on the triazole ring in this specific compound may influence its lipophilicity and steric profile, potentially enhancing its binding affinity and selectivity in various bioassays. Researchers utilize this compound as a critical intermediate for synthesizing more complex molecules and for probing biochemical pathways. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,5-di(propan-2-yl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXKHQMLNCTDEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with isopropyl-substituted nitriles in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(propan-2-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced nitrogen atoms.

Scientific Research Applications

3,5-bis(propan-2-yl)-4H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,5-bis(propan-2-yl)-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following comparison focuses on substituent effects, functional performance, and applications of structurally related 1,2,4-triazole derivatives.

Corrosion Inhibition Efficiency

Triazole derivatives are widely studied for corrosion inhibition in acidic media. Key comparisons include:

Compound Substituents Inhibition Efficiency (%) Application (Medium) Mechanism Reference
3,5-Bis(4-methylthiophenyl)-4H-1,2,4-triazole 4-methylthiophenyl 92–95% Mild steel in 1M HCl Adsorption via sulfur atoms and π-electrons
3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole 4-methoxyphenyl, amino 89% Mild steel in 1M HCl Mixed inhibitor (anodic/cathodic)
3,5-Bis(propan-2-yl)-4H-1,2,4-triazole Isopropyl Not reported Hypothetical (acidic media) Expected adsorption via N-atoms and hydrophobicity

Key Findings :

  • Electron-donating groups (e.g., methylthiophenyl) enhance inhibition by strengthening adsorption via sulfur and aromatic π-electrons. For example, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole achieves >90% efficiency in HCl .
  • Steric effects : Bulky substituents like isopropyl may reduce solubility but improve hydrophobic barrier formation. However, the absence of heteroatoms (e.g., S, O) could limit electron donation compared to methylthiophenyl or methoxyphenyl analogs .

Key Findings :

  • Alkoxy chains (e.g., heptyloxy) enhance lipophilicity and blood-brain barrier penetration, critical for anticonvulsant activity .

Key Findings :

  • Conjugated systems (e.g., bithiophene, arylphenyl) enable electronic transitions for luminescence .

Biological Activity

3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure consists of a triazole ring with two isopropyl groups attached at the 3 and 5 positions. The synthesis typically involves reactions of appropriate precursors such as amidrazones and succinic anhydride, leading to various derivatives that can be evaluated for biological activity .

Cytotoxicity and Antiproliferative Activity

Recent studies have shown that derivatives of 1,2,4-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated apoptosis-inducing capabilities through mechanisms such as PARP-1 inhibition. One study reported an IC50 value of 0.33 μM for a related derivative against cancer cells, indicating potent cytotoxicity .

Table 1: Cytotoxicity Data of Triazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHT29 (Colon Cancer)TBDApoptosis via PARP-1 inhibition
Related DerivativeVarious Cancer Cells0.33EGFR and PARP-1 inhibition

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, one investigation found that certain triazole derivatives had minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (μg/mL)Activity Type
This compoundE. coliTBDBactericidal
Related DerivativeB. subtilis5Antibacterial

Anti-inflammatory Effects

In addition to its cytotoxic and antimicrobial properties, this compound has shown potential in modulating inflammatory responses. Research indicates that certain derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a role in treating inflammatory diseases .

Table 3: Cytokine Modulation by Triazole Derivatives

CompoundCytokineInhibition (%) at 50 µg/mL
3aTNF-α44
3cIL-6TBD

Case Studies and Applications

Several case studies highlight the therapeutic potential of triazole derivatives:

  • Cancer Treatment : A derivative similar to this compound was evaluated for its ability to induce apoptosis in cancer cells through specific enzyme inhibition.
  • Antimicrobial Resistance : Triazoles have been investigated as alternatives to traditional antibiotics due to their effectiveness against resistant strains of bacteria.
  • Inflammatory Diseases : The ability of these compounds to modulate cytokine release positions them as candidates for further research in treating conditions like rheumatoid arthritis or other inflammatory disorders.

Q & A

Q. How can the synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole be optimized for improved yield and purity?

Methodological Answer:

  • Reaction Solvent and Conditions: Use polar aprotic solvents like DMSO under reflux (18–24 hours) to facilitate cyclization, as demonstrated in the synthesis of analogous 1,2,4-triazole derivatives .
  • Purification: Post-reaction, cool the mixture and precipitate into ice water. Crystallize using a water-ethanol (1:1 v/v) system to enhance purity, achieving yields >60% after filtration and drying .
  • Substituent Considerations: Propan-2-yl groups may require longer reaction times due to steric hindrance; monitor progress via TLC or HPLC to optimize termination points.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • FTIR: Identify N–H stretching (~3200 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹). Propan-2-yl C–H bends (~1375 cm⁻¹) confirm substituents .
  • NMR: ¹H NMR resolves propan-2-yl methyl groups as doublets (δ 1.2–1.4 ppm) and methine protons as septets (δ 2.8–3.2 ppm). ¹³C NMR confirms triazole ring carbons (δ 145–155 ppm) .
  • Mass Spectrometry: ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 195 for C₈H₁₄N₄) .

Advanced Research Questions

Q. What experimental approaches are recommended to evaluate the corrosion inhibition efficiency of this compound in acidic environments?

Methodological Answer:

  • Weight Loss Tests: Immerse mild steel coupons in 1 M HCl or H₂SO₄ with varying inhibitor concentrations (0.1–5 mM) for 6–24 hours. Calculate inhibition efficiency (%) using mass loss data .
  • Electrochemical Methods:
  • Potentiodynamic Polarization: Determine corrosion current density (icorr) and Tafel slopes to classify inhibitor action (anodic/cathodic/mixed) .
  • EIS: Measure charge-transfer resistance (Rct) to assess adsorption strength. Higher Rct correlates with better inhibition .
    • Surface Analysis: Use SEM/EDS or XPS to confirm inhibitor film formation and elemental composition on metal surfaces .

Q. How can density functional theory (DFT) elucidate the adsorption mechanism of this compound on metal surfaces?

Methodological Answer:

  • Molecular Geometry Optimization: Compute HOMO/LUMO energies to predict electron-donating/accepting sites. Propan-2-yl groups may enhance hydrophobic interactions .
  • Binding Energy Calculations: Simulate adsorption on Fe(110) or other crystallographic planes. Compare ΔGads values with experimental data to validate physisorption/chemisorption .
  • Molecular Dynamics (MD): Model inhibitor orientation at the metal-electrolyte interface under acidic conditions to predict packing density .

Q. How should researchers address discrepancies between electrochemical measurements (e.g., Tafel extrapolation) and weight loss data in corrosion studies?

Methodological Answer:

  • Data Validation: Cross-check Tafel extrapolation with LPR (linear polarization resistance) or EIS to minimize errors from scan rate or IR drop .
  • Surface Heterogeneity: Account for localized corrosion (pitting) in weight loss tests, which may not align with uniform corrosion rates from polarization .
  • Statistical Analysis: Apply ANOVA or regression models to identify outliers and reconcile datasets. Report uncertainties in inhibition efficiency (%) .

Experimental Design & Data Analysis

Q. How do substituent modifications (e.g., propan-2-yl vs. pyridyl) influence the coordination chemistry of 1,2,4-triazole derivatives?

Methodological Answer:

  • Chelation Studies: Compare UV-Vis spectra of triazole-metal complexes (e.g., Fe²⁺, Cu²⁺). Propan-2-yl’s electron-donating effect may weaken metal-ligand binding vs. pyridyl’s π-backbonding .
  • Thermogravimetric Analysis (TGA): Assess thermal stability of complexes. Bulky propan-2-yl groups may reduce decomposition temperatures due to steric strain .

Q. What strategies can enhance the solubility of this compound in aqueous media for biological or catalytic applications?

Methodological Answer:

  • Co-Solvent Systems: Use ethanol/water mixtures (up to 30% ethanol) to improve dissolution without altering triazole stability .
  • Derivatization: Introduce sulfonate (-SO₃H) or ammonium (-NH₃⁺) groups via post-synthetic modification to increase hydrophilicity .

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